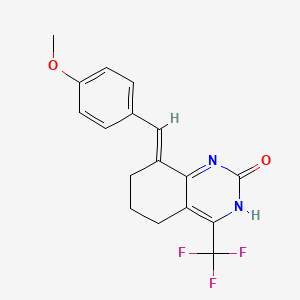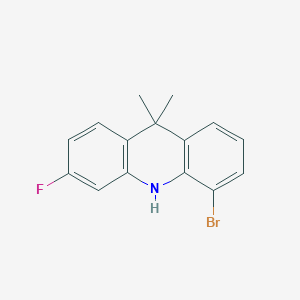
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is a chemical compound that belongs to the class of acridines. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and fluorine substituents on the acridine core, which can significantly influence its chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig cross-coupling reaction, which is used to introduce the bromine and fluorine substituents onto the acridine core . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form acridone derivatives or reduction to form dihydroacridine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted acridines, acridones, and biaryl compounds, which can have various applications in organic synthesis and material science.
科学的研究の応用
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:
作用機序
The mechanism of action of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine in photophysical applications involves the process of thermally activated delayed fluorescence (TADF). In TADF, the compound undergoes intersystem crossing from the singlet excited state to the triplet state, followed by reverse intersystem crossing back to the singlet state, resulting in delayed fluorescence . This mechanism enhances the efficiency of light emission in OLEDs.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Lacks the bromine and fluorine substituents, resulting in different photophysical properties.
Phenoxazine Derivatives: Similar in structure but with different electronic properties due to the presence of oxygen in the heterocyclic ring.
Indole Derivatives: Share some biological activities but differ significantly in structure and reactivity.
Uniqueness
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific substituents, which impart distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and photophysics.
特性
分子式 |
C15H13BrFN |
|---|---|
分子量 |
306.17 g/mol |
IUPAC名 |
5-bromo-3-fluoro-9,9-dimethyl-10H-acridine |
InChI |
InChI=1S/C15H13BrFN/c1-15(2)10-7-6-9(17)8-13(10)18-14-11(15)4-3-5-12(14)16/h3-8,18H,1-2H3 |
InChIキー |
DTGCRILIUQALFX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)Br)NC3=C1C=CC(=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


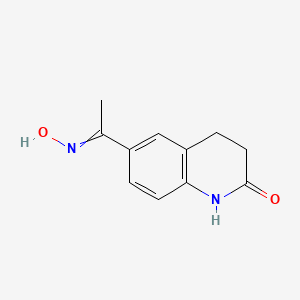
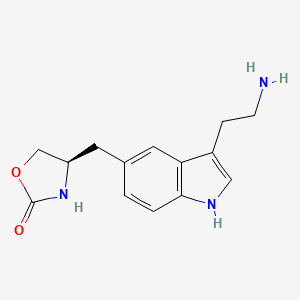
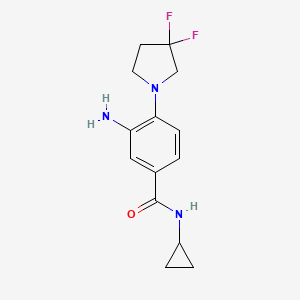
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
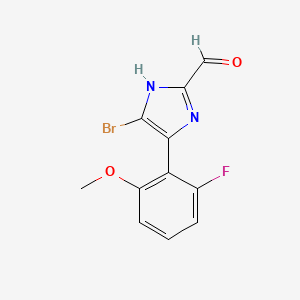

![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
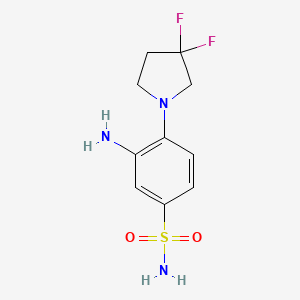

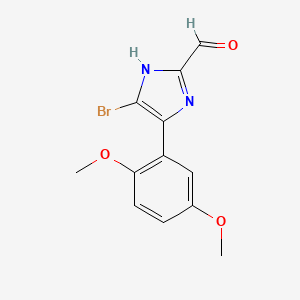

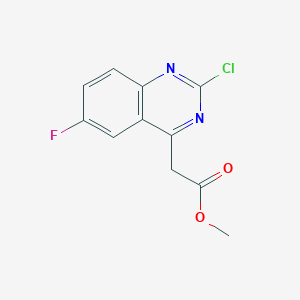
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/no-structure.png)
